Ethyl tetrahydrofuran-2-carboxylate
Overview
Description
Ethyl tetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is commonly used in organic synthesis due to its versatile reactivity and stability.
Mechanism of Action
Target of Action
Ethyl Tetrahydrofuran-2-carboxylate is a chemical compound that is part of the larger family of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of therapeutic possibilities .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.11 (iLOGP), indicating its potential for bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the compound should be stored sealed in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is BBB permeant This suggests that it can be absorbed by the body and cross the blood-brain barrier, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its high gastrointestinal absorption and ability to cross the blood-brain barrier , it is possible that it could influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound is not an inhibitor of several key enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4
Preparation Methods
Ethyl tetrahydrofuran-2-carboxylate can be synthesized through various methods. One common synthetic route involves the esterification of tetrahydrofuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .
Chemical Reactions Analysis
Ethyl tetrahydrofuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydrofuran-2-carboxylic acid.
Reduction: Reduction reactions can convert it into tetrahydrofuran-2-methanol.
Scientific Research Applications
Ethyl tetrahydrofuran-2-carboxylate is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Ethyl tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Tetrahydrofuran-2-carboxylic acid: The carboxylic acid derivative of tetrahydrofuran.
Tetrahydrofuran-2-methanol: The alcohol derivative of tetrahydrofuran. This compound is unique due to its ester functionality, which provides distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
ethyl oxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLWKZRORYGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435562 | |
Record name | ETHYL TETRAHYDRO-2-FUROATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-34-3 | |
Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16874-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ETHYL TETRAHYDRO-2-FUROATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl tetrahydrofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl Tetrahydro-2-furoate in the context of biomass conversion?
A1: Ethyl Tetrahydro-2-furoate is a valuable chemical that can be produced from renewable biomass sources. [] Specifically, it can be synthesized from furoic acid, a derivative of biomass, through a cascade reaction involving hydrogenation and esterification. This makes Ethyl Tetrahydro-2-furoate a potential platform chemical for various applications, contributing to a more sustainable chemical industry. []
Q2: What is the role of Palladium nanoparticles in the synthesis of Ethyl Tetrahydro-2-furoate?
A2: Palladium nanoparticles (Pd NPs) act as catalysts in the synthesis of Ethyl Tetrahydro-2-furoate from furoic acid. [] When supported on sulfonic acid functionalized metal-organic frameworks (MIL-101-SO3H), these Pd NPs efficiently catalyze the hydrogenation of furoic acid to tetrahydrofuroic acid, followed by esterification with ethanol, ultimately yielding Ethyl Tetrahydro-2-furoate. [] The use of Pd NPs and MIL-101-SO3H highlights the importance of catalyst design and selection for achieving high yields of desired products from biomass.
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